molecular formula C21H22O7 B13027446 [(2R,3R,4R,5S)-2-[(1S)-1-benzoyloxyethyl]-4,5-dihydroxy-4-methyloxolan-3-yl] benzoate

[(2R,3R,4R,5S)-2-[(1S)-1-benzoyloxyethyl]-4,5-dihydroxy-4-methyloxolan-3-yl] benzoate

Cat. No.: B13027446
M. Wt: 386.4 g/mol
InChI Key: UZSMCOPNRPXWOQ-KTOWRORUSA-N
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Description

[(2R,3R,4R,5S)-2-[(1S)-1-benzoyloxyethyl]-4,5-dihydroxy-4-methyloxolan-3-yl] benzoate is a complex organic compound with significant applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5S)-2-[(1S)-1-benzoyloxyethyl]-4,5-dihydroxy-4-methyloxolan-3-yl] benzoate typically involves multiple steps, starting from simpler organic molecules. One common route involves the protection of hydroxyl groups, followed by selective functionalization and esterification reactions. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of advanced catalysts to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5S)-2-[(1S)-1-benzoyloxyethyl]-4,5-dihydroxy-4-methyloxolan-3-yl] benzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert ester groups to alcohols or aldehydes.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes

Scientific Research Applications

[(2R,3R,4R,5S)-2-[(1S)-1-benzoyloxyethyl]-4,5-dihydroxy-4-methyloxolan-3-yl] benzoate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals, including fragrances and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5S)-2-[(1S)-1-benzoyloxyethyl]-4,5-dihydroxy-4-methyloxolan-3-yl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol]
  • [(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(acetoxymethyl)-4-[(2S,3R,4S,5S,6R)-6-(acetoxymethyl)-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoyl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-4-hydroxy-2-[(E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)tetrahydrofuran-3-yl] benzoate

Uniqueness

[(2R,3R,4R,5S)-2-[(1S)-1-benzoyloxyethyl]-4,5-dihydroxy-4-methyloxolan-3-yl] benzoate stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity

Properties

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

IUPAC Name

[(2R,3R,4R,5S)-2-[(1S)-1-benzoyloxyethyl]-4,5-dihydroxy-4-methyloxolan-3-yl] benzoate

InChI

InChI=1S/C21H22O7/c1-13(26-18(22)14-9-5-3-6-10-14)16-17(21(2,25)20(24)27-16)28-19(23)15-11-7-4-8-12-15/h3-13,16-17,20,24-25H,1-2H3/t13-,16+,17+,20-,21+/m0/s1

InChI Key

UZSMCOPNRPXWOQ-KTOWRORUSA-N

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]([C@@]([C@H](O1)O)(C)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C1C(C(C(O1)O)(C)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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